Daurismo, also known as glasdegib maleate, is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in cellular processes such as growth, differentiation, and repair. [] Glasdegib maleate has shown particular promise in preclinical and clinical research for its potential antineoplastic activity, particularly in hematological malignancies. []
Molecular Structure Analysis
While the provided texts do not delve into the detailed molecular structure of glasdegib maleate, one study mentions utilizing synthesis-aware generation to explore structural analogues of Daurismo. [] This suggests that researchers are actively investigating the structure-activity relationship of this compound to potentially enhance its efficacy and develop new derivatives. Detailed structural information could be found in publications specifically focused on its chemical synthesis or structural analysis.
Mechanism of Action
Glasdegib maleate functions by targeting and binding to the smoothened (SMO) receptor. [] SMO is a transmembrane protein crucial for transducing signals within the Hedgehog (Hh) signaling pathway. [] By inhibiting SMO, glasdegib disrupts Hh pathway activity. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth. [] Therefore, glasdegib maleate's inhibition of the Hh pathway presents a potential therapeutic strategy for cancers driven by this signaling cascade.
Applications
Glasdegib maleate has been investigated for its potential in treating hematological malignancies. Preclinical studies have demonstrated its ability to enhance the sensitivity of leukemia cells to cytotoxic drugs. [] Specifically, glasdegib maleate, in combination with low-dose cytarabine (LDAC), has shown clinical activity in patients with acute myeloid leukemia (AML), particularly in elderly patients or those who cannot tolerate intensive chemotherapy. [, ] The BRIGHT AML 1003 study demonstrated a statistically significant improvement in overall survival in patients treated with the glasdegib maleate combination compared to LDAC alone. [, ]
Beyond its clinical applications, one study explores utilizing glasdegib maleate in "synthesis-aware generation of structural analogues." [] This approach aims to design new molecules with similar synthetic pathways to Daurismo, potentially leading to the discovery of novel compounds with improved therapeutic properties or different applications.
Future Directions
Developing Novel Analogues: The "synthesis-aware generation" approach [] offers exciting possibilities for designing and synthesizing novel glasdegib maleate analogues. These analogues could potentially possess improved potency, pharmacokinetic properties, or a broader spectrum of anti-cancer activity.
Related Compounds
Cytarabine
Compound Description: Cytarabine is a chemotherapy agent used to treat various forms of leukemia, including acute myeloid leukemia (AML). It works by interfering with the synthesis of DNA, thus inhibiting the growth of cancer cells. Cytarabine can be administered in different doses; low-dose cytarabine (LDAC) is commonly used in combination therapies for older AML patients or those unfit for intensive chemotherapy regimens. [, , ]
Relevance: Cytarabine, particularly in its LDAC form, is directly relevant to Glasdegib maleate as it is a key component of the combination therapy approved by the FDA for newly diagnosed AML in specific patient populations. The BRIGHT AML 1003 study demonstrated the clinical efficacy and safety of Glasdegib in combination with LDAC for this indication. [, , ]
Azacitidine
Compound Description: Azacitidine is another chemotherapy drug used for the treatment of AML, particularly in older patients or those who cannot tolerate intensive chemotherapy. It functions as a demethylating agent, meaning it can reverse the epigenetic modifications that contribute to cancer cell development. []
Relevance: While not directly structurally related to Glasdegib maleate, Azacitidine is relevant in the context of treating similar AML patient populations. Cost-effectiveness analyses have been conducted comparing the Glasdegib + LDAC combination therapy to Azacitidine monotherapy, demonstrating the potential economic benefits of the former in certain scenarios. []
Enasidenib
Compound Description: Enasidenib is a targeted therapy drug approved for treating relapsed or refractory AML with a specific genetic mutation (IDH2 mutation). It acts by inhibiting the mutated IDH2 enzyme, which is involved in the abnormal growth of leukemia cells. []
Relevance: Although structurally unrelated to Glasdegib maleate, Enasidenib is relevant as it represents another novel therapeutic agent for AML, highlighting the recent progress in developing new treatment options for this disease. []
CPX-351
Compound Description: CPX-351 (Vyxeos) is a liposomal formulation containing cytarabine and daunorubicin, two chemotherapy drugs, in a specific molar ratio. This formulation aims to deliver the drugs more effectively to leukemia cells. []
Relevance: Like Enasidenib, CPX-351 represents another advancement in AML treatment and highlights the development of novel drug delivery systems and combination therapies. While not directly related to Glasdegib maleate in terms of structure or mechanism, it showcases the ongoing efforts in improving AML therapeutic strategies. []
Midostaurin
Compound Description: Midostaurin is a multi-kinase inhibitor approved for use in combination with chemotherapy for treating newly diagnosed AML with a specific genetic mutation (FLT3 mutation). It works by blocking the activity of several enzymes involved in cancer cell growth and proliferation. []
Relevance: Similar to Enasidenib and CPX-351, Midostaurin signifies the progress made in developing targeted therapies and combination regimens for AML. Its inclusion in this list highlights the increasing availability of treatment options for AML patients with specific genetic profiles, even though it is not directly related to Glasdegib maleate. []
Gemtuzumab ozogamicin
Compound Description: Gemtuzumab ozogamicin is an antibody-drug conjugate consisting of a monoclonal antibody linked to a cytotoxic agent. It is used in the treatment of certain types of AML and works by targeting CD33, a protein found on the surface of leukemia cells, delivering the toxic payload directly to the cancerous cells. []
Relevance: Gemtuzumab ozogamicin, like the previous three compounds, represents another novel therapeutic approach for AML, emphasizing the expanding arsenal of treatment options available. Although structurally and mechanistically distinct from Glasdegib maleate, it underscores the ongoing efforts in improving outcomes for AML patients. []
Venetoclax
Compound Description: Venetoclax is a BCL-2 inhibitor approved for use in combination with other therapies for treating newly diagnosed AML in older patients or those ineligible for intensive chemotherapy. It works by inhibiting BCL-2, a protein that helps cancer cells survive. []
Relevance: Venetoclax, similar to Glasdegib maleate, specifically targets AML patient populations unsuitable for intensive chemotherapy. While their mechanisms of action differ, both drugs contribute to expanding treatment options for this specific patient group. []
Ivosidenib
Compound Description: Ivosidenib is a targeted therapy drug approved for treating relapsed or refractory AML with a specific genetic mutation (IDH1 mutation). It functions by inhibiting the mutated IDH1 enzyme, which is involved in the abnormal growth of leukemia cells. []
Relevance: Similar to Enasidenib, Ivosidenib represents another targeted therapy option for AML with specific genetic mutations. While structurally dissimilar to Glasdegib maleate, it highlights the increasing focus on developing personalized medicine approaches for AML treatment. []
Gilteritinib
Compound Description: Gilteritinib is a tyrosine kinase inhibitor approved for treating relapsed or refractory AML with a specific genetic mutation (FLT3 mutation). It works by blocking the activity of FLT3, a protein that promotes cancer cell growth. []
Relevance: Gilteritinib, alongside Midostaurin, exemplifies the advancement in targeted therapy development for AML patients with specific genetic alterations. While structurally unrelated to Glasdegib maleate, it emphasizes the growing trend of personalized medicine approaches in AML treatment. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Glasdegib is a member of the class of benzimidazoles that is 1H-benzimidazole which is substituted by a (2R,4S)-4-{[(4-cyanophenyl)carbamoyl]amino}-1-methylpiperidin-2-yl group at position 2. It is a hedgehog signalling pathway inhibitor that acts by binding to Smoothened (SMO) receptors and blocking signal transduction (IC50 = 5 nM). It is used in combination with low-dose cytarabine, for the treatment of newly-diagnosed acute myeloid leukemia (AML) in adult patients (aged >= 75 years), or who have medical conditions that prevent the use of standard chemotherapy. It has a role as a SMO receptor antagonist, a Hedgehog signaling pathway inhibitor and an antineoplastic agent. It is a member of benzimidazoles, a member of piperidines, a member of phenylureas and a nitrile. Glasdegib, also known as PF-04449913, is a small-molecule hedgehog signaling inhibitor selected under the group of benzimidazoles. In early research, benzimidazoles attracted large interest as they represented a class of inhibitors with low molecular weight, potent inhibitory activity, and lacking unstable functionality. The great lipophilicity of this group of compounds brought interest to further modification. This analysis concluded that the presence of p-cyano ureas presented good physicochemical and pharmacokinetic properties from which glasdegib was developed. Glasdegib was developed by Pfizer Inc and approved on November 21, 2018 by the FDA for the treatment of Acute Myeloid Leukemia (AML). Glasdegib targets cancerous cells by inhibiting the sonic hedgehog receptor smoothened (SMO), a transmembrane protein involved in the Hedgehog (Hh) signaling cascade. Aberrant of Hh signaling is one of the main pathophysiologies of AML, with observed overexpression or constitutive activation of SMO. Although the efficacy of glasdegib monotherapy is limited, the landmark Phase 2 Bright AML 1003 trial showed a superior overall survival and complete response when glasdegib is combined with low dose cytarabine. Currently, the current gold standard of AML in older patients is still venetoclax with hypomethylation agents, new clinical combinations of glasdegib are being tested in hope of replacing venetoclax due to glasdegib's more favorable side effects profile. Glasdegib is a Hedgehog Pathway Inhibitor. The mechanism of action of glasdegib is as a Smoothened Receptor Antagonist. Glasdegib is an orally available small molecule inhibitor of the signaling molecule hedgehog which is used as an antineoplastic agent in the treatment of acute myeloid leukemia. Glasdegib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury. Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies. See also: Glasdegib Maleate (is active moiety of).
HCI-2184 is a Nek2 inhibitor. It acts by successfully mitigating drug resistance in bortezomib-resistant multiple myeloma/ It is also a potent AXL kinase inhibitor.
Novel potent and species-selective activator of human ClpP (hClpP) hClpP-activator-D9 is a novel potent and species-selective activator of human ClpP (hClpP).
HDAC3-IN-T247 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells.
HDAC3-IN-T326 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells.